molecular formula C26H19N5O4S B2986191 (E)-3-(2-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-oxo-3-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid CAS No. 314761-87-0

(E)-3-(2-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-oxo-3-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid

Cat. No. B2986191
CAS RN: 314761-87-0
M. Wt: 497.53
InChI Key: TYSQGXNXCSFZGS-BYNJWEBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-oxo-3-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid is a useful research compound. Its molecular formula is C26H19N5O4S and its molecular weight is 497.53. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-oxo-3-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-oxo-3-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : This compound has been synthesized and characterized in various studies. For instance, the synthesis of p-aminobenzoic acid diamides based on related compounds demonstrates the complex chemical processes involved in creating such molecules (Agekyan & Mkryan, 2015).

  • Chemical Properties and Analysis : Detailed spectroscopic evaluations, including FT-IR and NMR, have been carried out on similar compounds to understand their chemical structure and properties, as seen in the study of novel pyrazoline heterocyclic chromophores (Khan, 2020).

Biological and Pharmaceutical Research

  • Antibacterial and Antifungal Screening : Thiazole derivatives, closely related to the compound , have been screened for antibacterial and antifungal activities. This research suggests potential applications in treating microbial diseases (Mori et al., 2021).

  • Anticancer and Antiviral Activities : Studies on related compounds, such as 2-pyrazoline-substituted 4-thiazolidinones, have explored their potential as anticancer and antiviral agents. This indicates a promising area for further research into the compound's medical applications (Havrylyuk et al., 2013).

Chemical Applications

  • Corrosion Inhibition : Compounds structurally similar to the one have been used as corrosion inhibitors, demonstrating the compound's potential utility in industrial applications (Emregül & Hayvalı, 2006).

  • Nonlinear Optical Properties : Research into compounds with similar structures has shown that they possess nonlinear optical properties, indicating potential uses in photonics and electronics (Tamer et al., 2015).

properties

IUPAC Name

3-[[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-5-phenyl-1H-pyrazol-4-yl]diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O4S/c1-35-20-12-10-16(11-13-20)21-15-36-26(27-21)31-24(32)23(22(30-31)17-6-3-2-4-7-17)29-28-19-9-5-8-18(14-19)25(33)34/h2-15,30H,1H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOJPUHDQGXJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-oxo-3-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid

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